

Spectroscopic and Analytical Profile of N6-Cyclopropyl-9H-purine-2,6-diamine

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Compound of Interest

Compound Name: N6-Cyclopropyl-9H-purine-2,6-diamine

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Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a recognized impurity and potential degradation product of the antiretroviral medication Abacavir. A thorough understanding of its spectroscopic and analytical characteristics is crucial for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This technical guide provides a consolidated overview of the available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for **N6-Cyclopropyl-9H-purine-2,6-diamine**, outlines relevant analytical methodologies, and presents logical workflows for its identification and characterization.

Chemical Identity and Properties

N6-Cyclopropyl-9H-purine-2,6-diamine is a purine derivative characterized by a cyclopropyl group at the N6 position and an amino group at the C2 position.

| Property | Value |
|-------------------|---|
| IUPAC Name | N6-Cyclopropyl-9H-purine-2,6-diamine |
| Synonyms | Cyclopropyldiaminopurine, Abacavir Impurity 7/10/18[1] |
| CAS Number | 120503-69-7[1][2][3][4] |
| Molecular Formula | C ₈ H ₁₀ N ₆ [1][2][3] |
| Molecular Weight | 190.21 g/mol [1][2] |

Spectroscopic Data

While detailed spectral assignments are not readily available in peer-reviewed literature, the existence of comprehensive spectroscopic data is confirmed through commercial suppliers of analytical standards who provide a Certificate of Analysis (CoA) upon request.[3] A forced degradation study of Abacavir Sulfate identified a degradant with the molecular formula C₈H₁₀N₆, corresponding to **N6-Cyclopropyl-9H-purine-2,6-diamine**, which was characterized by FT-IR, ¹H NMR, and LC-MS.

Mass Spectrometry (MS)

In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Abacavir degradation products, a compound with a mass-to-charge ratio (m/z) of 191.2 was identified, corresponding to the [M+H]⁺ ion of **N6-Cyclopropyl-9H-purine-2,6-diamine**.

| Ion | m/z (Observed) |
|--------------------|----------------|
| [M+H] ⁺ | 191.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra with full assignments for **N6-Cyclopropyl-9H-purine-2,6-diamine** are currently limited. However, general protocols for the NMR analysis of purine derivatives are well-established.

Experimental Protocols

The following are generalized experimental protocols based on the analysis of Abacavir and its impurities. Specific parameters for **N6-Cyclopropyl-9H-purine-2,6-diamine** may need to be optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method used for the analysis of Abacavir and its degradation products.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer.
- Column: A reversed-phase column, such as a C18, is typically suitable for separating polar compounds like purine derivatives.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Detection: Mass spectrometric detection should be performed in positive ion mode to observe the $[M+H]^+$ ion.
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general guideline for obtaining NMR spectra of purine derivatives.^[5]
^[6]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Solvent: Deuterated solvents such as dimethyl sulfoxide (DMSO- d_6), methanol (CD_3OD), or water (D_2O) are appropriate, depending on the solubility of the compound.
- Sample Preparation:

- Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
- Filter the solution if any particulate matter is present.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.
 - 2D NMR: To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[7]

Logical Workflows and Diagrams

The identification and characterization of **N6-Cyclopropyl-9H-purine-2,6-diamine** as an impurity in Abacavir typically follows a structured analytical workflow.



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Caption: Workflow for the identification and characterization of **N6-Cyclopropyl-9H-purine-2,6-diamine**.

No specific signaling pathways involving **N6-Cyclopropyl-9H-purine-2,6-diamine** have been identified in the reviewed literature. Its primary relevance is as a process-related impurity or

degradation product of Abacavir.

Conclusion

The analytical characterization of **N6-Cyclopropyl-9H-purine-2,6-diamine** is essential for ensuring the quality and safety of Abacavir drug products. While detailed public data is sparse, established mass spectrometry and nuclear magnetic resonance methodologies provide a clear path for its identification and structural confirmation. The workflows presented here offer a systematic approach for researchers and drug development professionals to characterize this and other related purine impurities.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of N6-Cyclopropyl-9H-purine-2,6-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192910#spectroscopic-data-for-n6-cyclopropyl-9h-purine-2-6-diamine-nmr-ms]

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